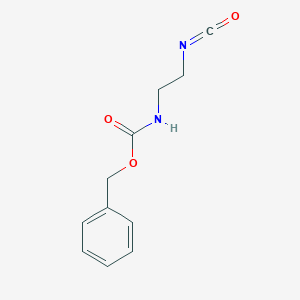

Benzyl 2-isocyanatoethylcarbamate

Description

Benzyl 2-isocyanatoethylcarbamate is a carbamate derivative featuring a benzyl group attached to a carbamate moiety, which is further linked to an ethyl chain terminating in a reactive isocyanate (-NCO) group. Isocyanates are highly reactive functional groups widely utilized in polymer chemistry, pharmaceutical synthesis, and crosslinking applications due to their ability to form stable urethane or urea linkages with nucleophiles like amines or alcohols.

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

benzyl N-(2-isocyanatoethyl)carbamate |

InChI |

InChI=1S/C11H12N2O3/c14-9-12-6-7-13-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,13,15) |

InChI Key |

WMSDXIKZDRBKSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanatoethylcarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 2-aminoethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the thermal decomposition of carbamates. This method is advantageous due to its efficiency and scalability. The process requires precise temperature control and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Deprotection and Cleavage Reactions

Carbamate groups in such compounds are susceptible to deprotection under nucleophilic or acidic conditions:

-

Nucleophilic Deprotection : Cbz (benzyloxycarbonyl) groups, analogous to benzyl carbamates, can be deprotected using 2-mercaptoethanol in the presence of potassium phosphate at 75°C . This suggests that similar conditions may cleave the benzyl carbamate moiety in Benzyl 2-isocyanatoethylcarbamate.

-

Oxidative Cleavage : Benzyl ethers undergo oxidative cleavage to aldehydes/ketones using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (PIP·BF4) in wet acetonitrile . While this applies to ethers, carbamates may exhibit similar sensitivity to oxidative conditions, though direct evidence is lacking.

Table 1: Deprotection Methods for Carbamate Derivatives

| Reagent/Condition | Reaction Type | Yield/Conditions | Reference |

|---|---|---|---|

| 2-Mercaptoethanol + K3PO4 | Nucleophilic cleavage | 75°C, 24 h | |

| PIP·BF4 in wet MeCN | Oxidative cleavage | Room temperature |

Nucleophilic Substitution and Functional Group Transformations

The isocyanate group (–NCO) is highly reactive and participates in nucleophilic substitution or cycloaddition reactions:

-

Hydrolysis : Isocyanates hydrolyze to form carbamic acids, which decompose to amines and CO2. This reaction is accelerated under acidic or basic conditions.

-

Cycloadditions : Isocyanates can undergo [4+2] Diels-Alder reactions with dienes to form ureas or isoureas, as observed in benzoyl isocyanate reactions .

-

Nucleophilic Attack : The –NCO group reacts with alcohols, amines, or other nucleophiles to form substituted ureas. For example, benzyl carbamates can react with aryl electrophiles under Ni(II)-catalyzed photoredox conditions to form N-aromatic carbamates .

Catalytic and Metal-Mediated Reactions

Transition metal catalysts enable selective transformations of carbamate derivatives:

-

Ni(II)-Catalyzed Arylation : Cbz-amines undergo N-arylation with aryl electrophiles under Ni(II) photoredox conditions, offering an alternative to palladium-catalyzed methods . This suggests that analogous catalytic systems could mediate functionalization of this compound.

-

Copper-Catalyzed Cyclizations : Benzyl carbamate intermediates participate in intramolecular cyclizations (e.g., O-arylation) to form heterocycles like benzofurans, as demonstrated in one-pot syntheses .

Scientific Research Applications

Synthetic Chemistry

Benzyl 2-isocyanatoethylcarbamate serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through nucleophilic addition reactions. For instance, the compound can react with amines to form carbamates or ureas, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of α-Amino Amides

A notable application involves the synthesis of α-amino amides from isocyanates. In a study, this compound was reacted with different amines under catalytic conditions to yield α-amino amides with high yields (up to 88%) . This reaction showcases the compound's utility in generating biologically relevant molecules.

Materials Science

In materials science, this compound is explored for its potential in developing polyurethane materials. Isocyanates are key components in the production of polyurethanes, which are widely used in coatings, adhesives, and elastomers.

Data Table: Properties of Polyurethanes Derived from Isocyanates

| Property | Value |

|---|---|

| Tensile Strength | 20-40 MPa |

| Elongation at Break | 300-800% |

| Hardness | Shore A 60-80 |

| Thermal Stability | Up to 120°C |

The incorporation of this compound into polyurethane formulations can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its structure allows for modifications that can lead to compounds with significant biological activity.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For example, a derivative was tested against breast cancer cells and showed IC50 values in the low micromolar range, indicating promising anticancer properties .

Mechanism of Action

The mechanism of action of benzyl 2-isocyanatoethylcarbamate involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols, forming stable urea and carbamate linkages. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of polymers. The molecular targets and pathways involved are primarily related to the formation of these stable linkages .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl 2-isocyanatoethylcarbamate with structurally related carbamate derivatives and functionally distinct benzyl-containing compounds, based on the provided evidence:

Key Observations:

Functional Group Influence: Isocyanate group: Imparts high reactivity, enabling covalent bonding with nucleophiles. This contrasts with hydrazinyl analogs (e.g., Benzyl (2-hydrazinyl-2-oxoethyl)carbamate), which are suited for forming hydrazone linkages in drug conjugates.

Therapeutic vs. Industrial Applications :

- Benzyl benzoate (BB) , though structurally distinct (ester vs. carbamate), demonstrates the therapeutic efficacy of benzyl-containing compounds in dermatology (87% scabies cure rate). In contrast, This compound ’s reactivity likely limits its direct therapeutic use but makes it valuable in material science.

Research Findings and Implications

- Efficacy in Therapeutics : Benzyl benzoate’s high cure rate (87%) in scabies treatment highlights the importance of benzyl derivatives in dermatology, though its ester functionality differs from carbamates.

- Synthetic Utility: Carbamates with hydrazinyl or amino groups (e.g., Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) are prioritized in drug discovery for their biocompatibility, while isocyanates dominate polymer chemistry.

- Antimicrobial Resistance : Evidence suggests that structural modifications (e.g., substituting hydrazinyl for isocyanate) could mitigate resistance mechanisms observed in parasites like Sarcoptes scabiei.

Biological Activity

Benzyl 2-isocyanatoethylcarbamate (BIEC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article synthesizes available research findings on the biological activity of BIEC, including its synthesis, mechanisms of action, and potential applications.

Synthesis of this compound

BIEC can be synthesized through the reaction of benzylamine with isocyanatoethyl carbamate. The typical reaction conditions involve the use of solvents such as dimethylformamide (DMF) and triethylamine (TEA) to facilitate the reaction. The yield of BIEC can vary depending on the specific conditions employed, but it generally falls within a range of 40-60% .

The biological activity of BIEC is primarily attributed to its isocyanate functional group, which is known to interact with nucleophiles in biological systems. This interaction can lead to various outcomes, including:

- Inhibition of Enzymatic Activity : BIEC has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that BIEC exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation as an alternative to traditional antibiotics .

Biological Activity

The biological activities associated with BIEC can be categorized into several key areas:

1. Antimicrobial Activity

BIEC has demonstrated efficacy against a range of bacterial strains. A comparative study highlighted its potential as an alternative to conventional antibiotics, showing comparable or superior activity against pathogens such as Pseudomonas aeruginosa. The compound's mechanism involves disrupting bacterial cell wall synthesis .

2. Antiproliferative Effects

Research indicates that BIEC may possess antiproliferative properties. In vitro studies have evaluated its effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results suggest that BIEC can moderate cell growth inhibition, positioning it as a potential anticancer agent .

3. Inhibitory Effects on Enzymatic Activity

BIEC has been investigated for its ability to inhibit specific enzymes involved in critical metabolic pathways. For instance, studies have shown that modifications to the structure of similar compounds can enhance their inhibitory effects on targets like glycogen synthase kinase-3 (GSK-3), which is implicated in various diseases including cancer and diabetes .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to BIEC:

Q & A

Q. What are the recommended synthesis routes for Benzyl 2-isocyanatoethylcarbamate in laboratory settings?

- Methodological Answer : this compound can be synthesized via a two-step approach:

Carbamate Formation : React 2-aminoethanol with benzyl chloroformate in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to form the intermediate benzyl 2-hydroxyethylcarbamate.

Isocyanate Introduction : Treat the intermediate with phosgene or a safer alternative (e.g., triphosgene) in anhydrous conditions to convert the hydroxyl group to an isocyanate. Monitor reaction progress via FT-IR for the appearance of the isocyanate peak (~2270 cm⁻¹). Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Note: Safety protocols for handling phosgene derivatives must be strictly followed (see safety FAQs below).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use a fume hood for all procedures .

- Ventilation : Ensure adequate airflow to prevent inhalation of vapors; isocyanates are respiratory irritants .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis to toxic amines .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent moisture ingress and polymerization .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.3 ppm for benzyl protons, δ 125–130 ppm for isocyanate carbons) and FT-IR (N=C=O stretch at ~2270 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., Fe(NO₃)₃) or heterogeneous catalysts (e.g., ammonium cerium phosphate) to improve yield and reduce side reactions. Monitor via in situ IR .

- Solvent Optimization : Compare reaction rates in DCM vs. toluene; toluene may reduce hydrolysis but slow kinetics.

- Kinetic Modeling : Use pseudo-first-order kinetics to determine rate constants and activation energy. Apply Arrhenius plots for temperature-dependent studies .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments with strict control of moisture (use molecular sieves) and stoichiometry (e.g., triphosgene:amine ratio).

- Byproduct Analysis : Identify impurities (e.g., urea derivatives from isocyanate hydrolysis) via LC-MS and adjust reaction conditions (e.g., lower temperature, faster workup) .

- Literature Comparison : Cross-reference solvent purity and catalyst grades with conflicting studies. Lower-grade solvents may introduce trace water, reducing yield .

Q. What mechanistic insights explain the stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Isocyanates typically degrade above 150°C, forming CO₂ and amines .

- Hydrolysis Pathways : Monitor hydrolysis in aqueous buffers (pH 4–9) via HPLC. Acidic conditions accelerate hydrolysis to benzyl 2-aminoethylcarbamate .

- Light Sensitivity : UV-vis spectroscopy under UV light exposure to assess photolytic degradation. Store in amber vials if light-sensitive .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Substrate Scope : React with primary/secondary amines (e.g., aniline, ethanolamine) in DMF at 25–60°C. Track conversion via ¹H NMR (disappearance of isocyanate proton).

- Kinetic Isotope Effects : Compare reaction rates using deuterated solvents (e.g., D₂O vs. H₂O) to probe rate-determining steps .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and regioselectivity in nucleophilic attacks .

Q. What advanced analytical techniques can resolve spectral overlaps in characterizing this compound derivatives?

- Methodological Answer :

- 2D NMR : Utilize HSQC and HMBC to assign overlapping signals in complex derivatives (e.g., benzyl carbamate-urea hybrids) .

- High-Resolution MS : Employ Orbitrap or TOF-MS to distinguish isotopic patterns and confirm molecular formulas .

- X-ray Crystallography : Grow single crystals in ethyl acetate/hexane to unambiguously determine stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.